1-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one
Description
Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are bicyclic systems classified under bridge-fused heterocycles. They consist of:
- A five-membered imidazole ring (two nitrogen atoms at positions 1 and 3).
- A six-membered pyridine ring (one nitrogen at position 8).
Table 2: Key Subclasses of Imidazo[1,2-a]pyridine Derivatives
Piperidin-2-ones
Piperidin-2-one is a six-membered lactam ring classified under saturated nitrogen heterocycles. Its structural features include:
The integration of these two heterocyclic systems creates a hybrid scaffold with unique physicochemical properties, enabling interactions with both hydrophobic binding pockets and polar enzymatic active sites.
Figure 1: Heterocyclic Classification Hierarchy
Heterocyclic Compounds
├── Bridge-Fused Systems (e.g., imidazo[1,2-a]pyridine)
└── Saturated Nitrogen Heterocycles (e.g., piperidin-2-one)
Properties
CAS No. |
918798-23-9 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one |
InChI |
InChI=1S/C14H17N3O2/c1-9-10(2)17-8-11(7-12(18)14(17)15-9)16-6-4-3-5-13(16)19/h7-8,18H,3-6H2,1-2H3 |
InChI Key |
OOIHUOPPRQAYNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=C(C2=N1)O)N3CCCCC3=O)C |
Origin of Product |
United States |
Preparation Methods
Method 1: One-Pot Synthesis
One-pot synthesis is a method where all reactants are combined in a single reaction vessel, allowing for multiple reactions to occur sequentially without intermediate purification.
- Starting Materials: 2,3-dimethylimidazo[1,2-a]pyridine, piperidin-2-one.
- Catalysts: Acid catalysts such as p-toluenesulfonic acid or Lewis acids may be used.
- Solvent: Typically carried out in a solvent like ethanol or acetonitrile.
- Combine 2,3-dimethylimidazo[1,2-a]pyridine and piperidin-2-one in the chosen solvent.
- Add the acid catalyst and heat the mixture to reflux for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and purify the product by recrystallization or chromatography.
Method 2: Multi-Step Synthesis
This method involves distinct steps for each transformation, allowing for better control over reaction conditions and purification at each stage.
Step 1: Synthesis of Imidazo[1,2-a]pyridine Derivative
- React 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine with suitable reagents (e.g., acetic anhydride) to form an intermediate.
Step 2: Hydroxylation
- The intermediate can be treated with a hydroxylating agent (e.g., sodium hydroxide) to introduce the hydroxyl group at the desired position.
Step 3: Piperidinylation
- The final step involves reacting the hydroxylated imidazo derivative with piperidin-2-one under basic conditions (e.g., using potassium carbonate) to yield 1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one.
The purity and structure of the synthesized compound can be analyzed using various techniques:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Determine structural integrity and purity |
| High Performance Liquid Chromatography (HPLC) | Assess purity levels |
| Mass Spectrometry (MS) | Confirm molecular weight and structure |
The preparation of this compound can be effectively achieved through either one-pot or multi-step synthesis methods. Each method has its advantages regarding yield and purity control. Further optimization of these methods may enhance efficiency and scalability for pharmaceutical applications.
Chemical Reactions Analysis
1-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Common reagents include hydrogen gas and palladium catalysts.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated reagents.
Photocatalysis: This involves the use of light to drive chemical reactions, often with the aid of a photocatalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds structurally related to 1-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one exhibit significant anticancer properties. These compounds have been shown to inhibit specific enzymes involved in tumor growth and proliferation. For example, studies have demonstrated that the compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| Compound A | Apoptosis induction | Breast | |
| Compound B | Enzyme inhibition | Lung | |
| Compound C | Cell cycle arrest | Colon |
2. Antimicrobial Properties
The antimicrobial efficacy of this compound has been explored against various pathogens. It shows potential activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
Table 2: Antimicrobial Efficacy
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Pseudomonas aeruginosa | Effective |
Toxicological Studies
Understanding the toxicological profile of this compound is critical for its application in therapeutic settings. Studies indicate that while the compound exhibits promising biological activity, it also has potential cytotoxic effects at higher concentrations. Evaluating its toxicity through in vitro assays on various cell lines helps ascertain safe dosage levels for further development .
Molecular Biology Applications
1. Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For instance, research has focused on its role as a monoamine oxidase inhibitor (MAOI), which is relevant in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance inhibitory potency against MAO enzymes .
Table 3: Enzyme Inhibition Potency
Mechanism of Action
The mechanism of action of 1-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
The structural and functional properties of 1-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one are contextualized below relative to analogous imidazo[1,2-a]pyridine derivatives.
Structural Comparisons
Table 1: Structural Features of Key Analogues
Key Observations:
- Substituent Effects : The target compound’s 8-hydroxy group distinguishes it from analogues like 7i (fluoro-substituted) and 10a (cyclopropyl), which prioritize halogen or hydrophobic interactions. The hydroxy group may confer solubility advantages or target-specific hydrogen bonding .
- Position 6 Modifications : Replacing piperidin-2-one with pyridin-2-one (as in 10a ) or acetyl (as in catalogued derivatives) alters electronic properties and ring strain. Piperidin-2-one’s lactam structure may enhance metabolic stability compared to pyridin-2-one’s aromatic ring .
- Dimethyl Substitution : The 2,3-dimethyl groups in the target compound contrast with the cyclopropyl and methyl groups in 10a , suggesting tailored steric effects for receptor binding .
Biological Activity
1-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C14H13N3O2
- Molecular Weight : 255.272 g/mol
- CAS Number : 910777-48-9
The compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine can inhibit various kinases and enzymes involved in cellular signaling pathways. For instance, studies have shown that similar compounds can inhibit neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases like Alzheimer's disease (AD) .
- Antioxidant Properties : The presence of hydroxyl groups in the structure suggests potential antioxidant activity, which may protect against oxidative stress in cells.
- Cytotoxic Effects on Cancer Cells : Preliminary studies suggest that compounds related to this structure may exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotection in Alzheimer's Disease
A study investigated the efficacy of a related compound (1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate) as an nSMase2 inhibitor. This compound demonstrated significant brain penetration and inhibition of exosome release from the brain in vivo, suggesting potential neuroprotective effects relevant to Alzheimer's disease .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of imidazo[1,2-a]pyridine derivatives. The compounds were tested against various cancer cell lines, showing promising results in terms of cytotoxicity and selectivity towards cancer cells over normal cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Q & A
Q. What synthetic strategies are effective for constructing the imidazo[1,2-a]pyridine core in this compound?
The imidazo[1,2-a]pyridine scaffold can be synthesized via cyclocondensation of 2-aminoimidazole derivatives with 1,3-difunctional reagents (e.g., diketones or keto-esters). For example, 4-hydroxy-6-methylpyran-2-one derivatives have been used to form imidazo[1,2-a]pyrimidines through acid-catalyzed cyclization . Key steps include optimizing reaction temperature (80–120°C) and solvent (acetic acid or ethanol) to enhance yield. Post-synthetic modifications, such as introducing hydroxy and methyl groups at positions 8, 2, and 3, may require regioselective alkylation or oxidation protocols .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural identity of this compound?
- 1H/13C NMR : Assign peaks by comparing with analogous imidazo[1,2-a]pyridine derivatives. For instance, the imidazo[1,2-a]pyridine proton signals typically appear at δ 7.5–9.0 ppm, while the piperidin-2-one moiety shows resonances near δ 2.5–4.0 ppm .
- HRMS : Validate molecular weight using high-resolution mass spectrometry. For example, imidazo[1,2-a]pyridine derivatives in evidence 10 exhibit ESIMS m/z values with <5 ppm error .
- IR : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxy (O-H) vibrations (~3200 cm⁻¹) .
Q. What are the standard purity assessment methods for this compound in preclinical studies?
- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm). A gradient of acetonitrile/water (0.1% TFA) ensures separation of impurities. Purity thresholds ≥95% are typical for pharmacological assays .
- TLC : Monitor reaction progress using silica gel plates and visualization under UV or iodine vapor.
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?
- Data Collection : Use synchrotron radiation or high-intensity X-ray sources (Cu-Kα) to collect high-resolution (<1.0 Å) diffraction data.
- Refinement : Employ SHELXL for structure refinement. For disordered regions (e.g., flexible piperidin-2-one), apply restraints to thermal parameters and occupancy factors .
- Validation : Cross-check with PLATON or Mercury to ensure no missed symmetry or voids .
Q. How should researchers address contradictory bioactivity data across different assays (e.g., receptor binding vs. cellular efficacy)?
- Dose-Response Curves : Validate assays using positive controls (e.g., known MCHR1 antagonists for melanin-concentrating hormone receptor studies) .
- Off-Target Screening : Use panels like Eurofins’ CEREP to rule out non-specific binding.
- Physicochemical Profiling : Assess solubility (e.g., shake-flask method) and membrane permeability (PAMPA) to explain discrepancies between in vitro and in vivo results .
Q. What computational approaches guide structure-activity relationship (SAR) optimization for this compound?
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., MCHR1). Focus on key residues like Asp123 and Tyr272 for imidazo[1,2-a]pyridine derivatives .
- QSAR : Build regression models using descriptors like ClogP, TPSA, and H-bond donors. Prioritize analogs with pIC50 > 7 and CNS MPO scores > 4 .
- MD Simulations : Run 100-ns trajectories in Desmond to assess binding stability and identify critical conformational changes .
Q. How can researchers mitigate synthetic byproducts during large-scale preparation?
- Process Optimization : Use Design of Experiments (DoE) to balance factors like catalyst loading (e.g., Pd/C for coupling reactions) and reaction time .
- Byproduct Identification : Employ LC-MS/MS to trace impurities (e.g., dehalogenated byproducts in Suzuki-Miyaura couplings) .
- Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities and improve enantiomeric purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
